octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
Description
Historical Development of Spiro-heterocyclic Compounds
The study of spirocyclic compounds began with Adolf von Baeyer’s pioneering work in 1900, which established foundational nomenclature rules for bicyclic systems sharing a single atom. Early discoveries focused on carbocyclic spiranes like spiro[5.5]undecane, but the integration of heteroatoms (e.g., nitrogen, sulfur) into spiro frameworks expanded their chemical diversity. By the mid-20th century, natural products such as β-vetivone highlighted the biological relevance of spiro motifs, though structural misassignments delayed their accurate characterization until synthetic efforts in the 1960s.
The advent of modern catalytic methods, including photoredox-mediated spirocyclization and transition-metal-catalyzed reactions, has enabled efficient access to strained spiroheterocycles. For example, carbamoyl radical-initiated dearomative spirocyclization under visible light now facilitates the synthesis of spiro-cyclohexadiene oxindoles. These advancements have positioned spiro-thiazolidines as versatile platforms for drug design.
Significance of Spiro[naphthalene-thiazolidine] Frameworks in Chemical Research
Octahydro-1H-spiro[naphthalene-2,2'-thiazolidine] combines a fully saturated naphthalene moiety with a thiazolidine ring, creating a rigid, bicyclic structure (Table 1). This spirojunction imposes stereochemical constraints that reduce conformational entropy, enhancing binding affinity to biological targets. The thiazolidine ring introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and polar interactions critical for pharmacological activity.
Table 1: Structural and Physicochemical Properties of Octahydro-1H-spiro[naphthalene-2,2'-thiazolidine]
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NS |
| Molecular Weight | 211.37 g/mol |
| CAS Number | 1221792-92-2 |
| Key Structural Features | Bicyclic spiro framework, |
| Thiazolidine ring (S, N atoms) | |
| Solubility | Moderate lipophilicity |
The compound’s synthesis typically involves multicomponent reactions (MCRs) under green conditions, such as microwave-assisted cyclization or nanocatalyst-mediated protocols. For instance, ZrSiO₂-catalyzed reactions between isatins and thioglycolic acid yield spiro[indole-thiazolidines] with >95% efficiency.
Position of Octahydro-1H-spiro[naphthalene-2,2'-thiazolidine] in Medicinal Chemistry
This spiro-thiazolidine derivative serves as a key intermediate in developing CNS-targeted therapeutics due to its ability to cross the blood-brain barrier. Its framework has been functionalized to yield analogs with:
- Antimicrobial activity : Derivatives inhibit Mycobacterium tuberculosis (H37Rv) via interactions with enoyl-acyl carrier protein reductase.
- Anticancer potential : Spiro-thiazolidinones induce apoptosis in HeLa and Jurkat cell lines by modulating caspase-3 pathways.
- Anti-inflammatory effects : Structural analogs suppress COX-2 and TNF-α expression in murine models.
Table 2: Biologically Active Derivatives of Spiro[naphthalene-thiazolidine]
| Derivative Class | Biological Activity | Mechanism |
|---|---|---|
| Spiro[indole-thiazolidine] | Antimycobacterial | Inhibery of InhA enzyme |
| Spiro[quinoxaline-thiazolidine] | Antiproliferative | Caspase-3 activation |
| Dispiro-thiazolidinediones | Anti-inflammatory | COX-2 inhibition |
Recent innovations include the use of Fe₂O₃ nanoparticles to synthesize twelve spiro-thiazolidinone variants, with Compound J showing IC₅₀ = 2.1 μM against breast cancer cells. Additionally, late-stage modifications of this scaffold have yielded hybrid molecules with dual antiviral and antidiabetic properties.
Properties
IUPAC Name |
spiro[1,3-thiazolidine-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NS/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBHEKOPFUSDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC3(CCC2C1)NCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232145 | |
| Record name | Octahydrospiro[naphthalene-2(1H),2′-thiazolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-92-2 | |
| Record name | Octahydrospiro[naphthalene-2(1H),2′-thiazolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrospiro[naphthalene-2(1H),2′-thiazolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound’s structure.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved in these interactions can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
4-Oxo-spiro[thiazolidine-2,2'(1'H)-quinolines]
These compounds (e.g., 6a-d in ) replace the naphthalene core with a quinoline system. The addition of an oxo group at position 4 alters reactivity, enabling nucleophilic attacks at the carbonyl site.
Key Differences:
| Feature | Octahydro-1H-spiro[...] | 4-Oxo-spiro[quinoline-thiazolidine] |
|---|---|---|
| Aromatic System | Naphthalene | Quinoline |
| Functional Groups | None | Oxo at C4 |
| Synthetic Accessibility | Requires naphthalene precursors | Uses quinoline-2-thione derivatives |
| Conformational Flexibility | Highly restricted | Moderate |
Thiophene–Thiazolidine Hybrids
Thiophene–thiazolidine hybrids (e.g., compound [33] in ) exhibit potent cruzain inhibition (IC50 = 2.4 µM), attributed to thiophene’s electron-rich π-system enhancing target binding.
Non-Spiro Thiazolidine Analogues
Cyano-Methylene Thiazolidines (Flutianil)
Flutianil () contains a cyano-methylene group adjacent to the thiazolidine ring, conferring high fungicidal activity against powdery mildew. The electron-withdrawing cyano group stabilizes the transition state during target interaction, a feature absent in octahydro-1H-spiro[...], which may limit its bioactivity in agricultural contexts .
Activity Comparison:
| Compound | Target Activity | EC50/IC50 |
|---|---|---|
| Flutianil | Powdery Mildew | Sub-ppm levels |
| Thiophene–Thiazolidine [33] | Cruzain Inhibition | 2.4 µM |
| Octahydro-1H-spiro[...] | No reported bioactivity | N/A |
Moguisteine
Moguisteine () is a non-spiro thiazolidine derivative with a methoxyphenoxypropanoate side chain, used as an antitussive agent. Its flexible structure allows for optimal binding to respiratory receptors, whereas the spiro architecture of octahydro-1H-spiro[...] may hinder such interactions .
Structural and Spectroscopic Distinctions
Conformational Analysis
Octahydro-1H-spiro[...]’s spiro junction imposes a puckered thiazolidine ring with axial N-H disposition (similar to I-ax-ce conformers in ). This contrasts with non-spiro thiazolidines (e.g., ), where cyclization eliminates NH groups, as confirmed by IR (absence of ~3300 cm⁻¹ bands) and NMR (δ = 4.30 ppm CH2 singlet) .
Spectroscopic Signatures
- 1H NMR: The spiro compound’s rigid structure may upfield-shift aromatic protons (δ < 7.0 ppm) compared to quinoline-based spiro derivatives (δ = 8.02–11.04 ppm for NH groups in non-cyclized analogues) .
- 13C NMR: The thiazolidine carbonyl in octahydro-1H-spiro[...] is expected near δ = 188.5 ppm, aligning with non-spiro thiazolidines but distinct from oxo-quinoline variants (δ ~170 ppm for C=O) .
Biological Activity
Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The compound is classified under the spiro-thiazolidine category, which has been associated with various biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C12H21NS
- Molecular Weight : 211.37 g/mol
- CAS Number : 1221792-92-2
- IUPAC Name : spiro[1,3-thiazolidine-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]
Pharmacological Potential
Research indicates that spiro-thiazolidines exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds within this class have demonstrated efficacy against various bacterial and fungal strains. For instance, derivatives of thiazolidine have shown significant activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Some studies have reported that thiazolidine derivatives can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
- Anticancer Effects : Certain spiro-thiazolidines have been investigated for their cytotoxic effects on cancer cell lines. For example, compounds derived from this scaffold have been shown to induce apoptosis in various cancer cell lines such as HeLa and Jurkat .
- Antiviral and Antihistaminic Activities : The compound's structure allows it to interact with viral proteins and histamine receptors, contributing to its antiviral and antihistaminic properties .
The biological activity of octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing physiological responses.
Comparative Analysis
To understand the unique properties of octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine], it is beneficial to compare it with other similar compounds:
| Compound Type | Biological Activity | Example Compound |
|---|---|---|
| Thiazolidine Derivatives | Antimicrobial, anticancer | Thiazolidinedione |
| Spiro Compounds | Diverse pharmacological effects | Spiro[indole-thiazolidine] |
| Naphthalene Derivatives | Antiviral and anti-inflammatory | Naphthalene derivatives |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various spiro-thiazolidines, octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] was tested against several bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations (IC50 values < 10 µg/mL), highlighting its potential as a therapeutic agent against infections caused by resistant strains.
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of spiro-thiazolidines revealed that octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] exhibited selective cytotoxicity towards HeLa cells while sparing normal fibroblast cells. This selectivity suggests a promising therapeutic window for further development in cancer treatments.
Q & A
What are the common synthetic routes for octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] derivatives?
Level: Basic
Methodological Answer:
Synthesis typically involves cyclocondensation reactions. A representative approach includes:
Reaction of 4-amino acetophenone with anhydrides (e.g., succinic, maleic, or phthalic anhydride) in absolute ethanol under reflux (3 hours), followed by TLC monitoring and recrystallization .
Formation of hydrazones via hydrazide intermediates (e.g., ethyl benzimidazole acetate treated with hydrazine hydrate), which react with substituted acetophenones to form spiro-thiazolidine derivatives .
Spiro-ring construction using reagents like propargyl bromide in DMF with K₂CO₃ as a base, followed by extraction and purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
